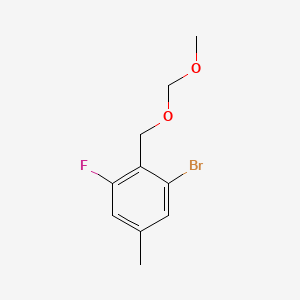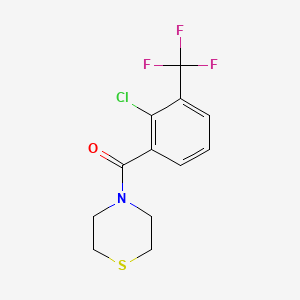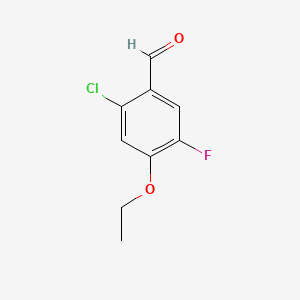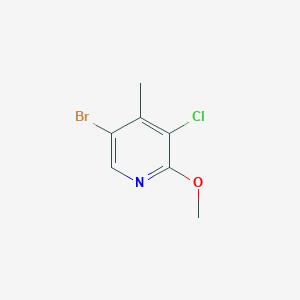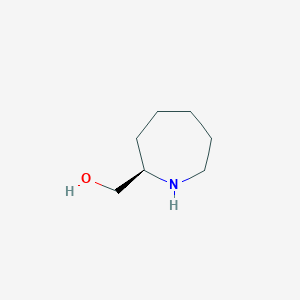
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a fluoro substituent, and a triisopropylsilyl (TIPS) ethynyl group. The trifluoromethanesulfonate (triflate) group is a common leaving group in organic synthesis, making this compound a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Addition of the TIPS Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction using triisopropylsilylacetylene and a palladium catalyst.
Formation of the Triflate Group: The triflate group is introduced using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The triflate group serves as a good leaving group, allowing for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group.
Cross-Coupling Reactions: The TIPS ethynyl group can participate in cross-coupling reactions such as Sonogashira and Suzuki couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and copper(I) iodide (CuI) in solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides or thiols.
Deprotection: Free amine.
Cross-Coupling: Various substituted naphthalenes.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity The presence of the fluoro and TIPS ethynyl groups can enhance binding affinity and specificity
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups. The presence of the fluoro and TIPS ethynyl groups provides enhanced reactivity and versatility in chemical synthesis. Additionally, the triflate group offers a highly reactive site for nucleophilic substitution, making it a valuable intermediate in organic chemistry.
Properties
Molecular Formula |
C27H35F4NO5SSi |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
[7-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C27H35F4NO5SSi/c1-16(2)39(17(3)4,18(5)6)13-12-21-22(28)11-10-19-14-20(32-25(33)36-26(7,8)9)15-23(24(19)21)37-38(34,35)27(29,30)31/h10-11,14-18H,1-9H3,(H,32,33) |
InChI Key |
FDSUJGWXUBAMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C)F)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


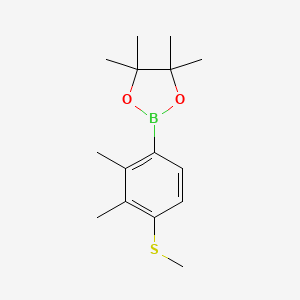
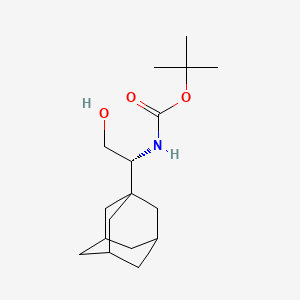
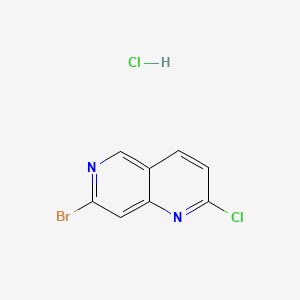
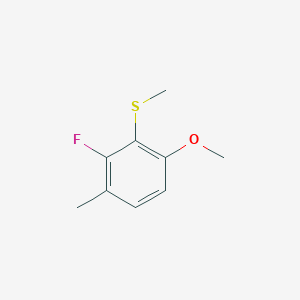
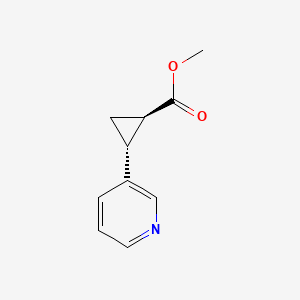
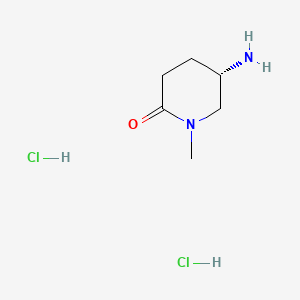
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)
